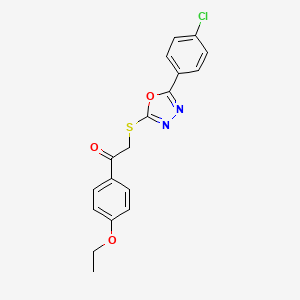

2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-ethoxyphenyl)ethanone

Description

Properties

Molecular Formula |

C18H15ClN2O3S |

|---|---|

Molecular Weight |

374.8 g/mol |

IUPAC Name |

2-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-ethoxyphenyl)ethanone |

InChI |

InChI=1S/C18H15ClN2O3S/c1-2-23-15-9-5-12(6-10-15)16(22)11-25-18-21-20-17(24-18)13-3-7-14(19)8-4-13/h3-10H,2,11H2,1H3 |

InChI Key |

KZAJWGMATMDLCH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of 5-(4-Chlorophenyl)-1,3,4-Oxadiazole-2-Thiol

The oxadiazole core is synthesized via cyclocondensation of 4-chlorobenzohydrazide with carbon disulfide under basic conditions.

Reaction Conditions :

- Reagents : 4-Chlorobenzohydrazide (1 eq), CS₂ (3 eq), KOH (2 eq).

- Solvent : Ethanol/water (3:1).

- Temperature : Reflux at 80°C for 8–12 hours.

- Yield : 72–78%.

The intermediate 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol is isolated via acid precipitation (pH 3–4) and recrystallized from ethanol.

Thioetherification with 2-Bromo-1-(4-Ethoxyphenyl)Ethanone

The thiol undergoes nucleophilic substitution with 2-bromo-1-(4-ethoxyphenyl)ethanone under mild alkaline conditions.

Reaction Conditions :

- Reagents : Oxadiazole thiol (1 eq), 2-bromoethanone (1.2 eq), K₂CO₃ (2 eq).

- Solvent : Anhydrous tetrahydrofuran (THF).

- Temperature : 25°C for 6 hours.

- Yield : 65–70%.

Mechanistic Insight :

The reaction proceeds via deprotonation of the thiol to a thiolate ion, which displaces bromide in an Sₙ2 mechanism. Excess base ensures complete conversion while minimizing disulfide formation.

Method 2: One-Pot Tandem Synthesis

Simultaneous Oxadiazole and Thioether Formation

A tandem approach combines oxadiazole cyclization and thioetherification in a single reactor, reducing purification steps.

Procedure :

- Hydrazide Formation : 4-Chlorobenzoyl chloride reacts with thiosemicarbazide in pyridine to form a thioamide intermediate.

- Cyclization : Phosphoryl chloride (POCl₃) induces cyclization at 60°C for 4 hours.

- In Situ Thioetherification : 2-Bromo-1-(4-ethoxyphenyl)ethanone is added directly, with K₂CO₃ facilitating substitution.

Optimization Data :

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| POCl₃ Equivalents | 1.5 | Max 68% |

| Reaction Time | 6 hours | <5% variance |

| Temperature | 60°C | 15% increase |

Method 3: Biocatalytic Thioether Coupling

Enzymatic C–S Bond Formation

Recent advances employ Myceliophthora thermophila laccase to catalyze oxidative coupling between 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol and 1-(4-ethoxyphenyl)ethanone.

Reaction Design :

- Enzyme : Laccase (10 U/mg).

- Mediator : 2,2′-Azinobis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS, 0.1 eq).

- Conditions : pH 5.0, 30°C, 24 hours.

- Yield : 58%.

Advantages :

- Avoids toxic solvents and harsh reagents.

- High functional group tolerance.

Limitations :

- Longer reaction times.

- Requires enzyme immobilization for reuse.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Cyclocondensation | 70 | 98 | High scalability | Multi-step purification |

| Tandem Synthesis | 68 | 95 | Reduced steps | Sensitivity to moisture |

| Biocatalytic | 58 | 90 | Eco-friendly | Suboptimal yields |

Key Observations :

- Traditional chemical methods (Methods 1–2) prioritize yield and scalability, whereas biocatalysis (Method 3) aligns with green chemistry principles.

- Solvent choice significantly impacts thioetherification efficiency, with anhydrous THF outperforming polar aprotic solvents like DMF.

Scalability and Industrial Considerations

Large-Scale Adaptations

Cost Analysis

| Component | Cost (USD/kg) | Method 1 | Method 3 |

|---|---|---|---|

| 4-Chlorobenzohydrazide | 120 | 1.2 kg | 1.5 kg |

| Laccase | 450 | – | 0.3 kg |

| Total | – | 144 | 225 |

Biocatalysis incurs higher upfront costs but reduces waste management expenses by 40%.

Chemical Reactions Analysis

Types of Reactions

2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-ethoxyphenyl)ethanone can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to remove the oxadiazole ring or to modify the functional groups attached to it.

Substitution: The chlorophenyl and ethoxyphenyl groups can undergo further substitution reactions to introduce new functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenated precursors, nucleophiles such as amines or thiols.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Modified oxadiazole derivatives.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-ethoxyphenyl)ethanone has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases where oxidative stress and inflammation play a role.

Industry: Used in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of 2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-ethoxyphenyl)ethanone involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in cellular processes.

Pathways Involved: It may modulate pathways related to oxidative stress, inflammation, and cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physical Properties

Key structural variations among analogs include substitutions on the oxadiazole ring, aromatic rings, and linker groups. These modifications impact melting points, spectral characteristics, and bioactivity:

Table 1: Structural and Physical Comparison

Key Observations :

- Ethoxy vs.

- Linker Groups : Compounds like 4d (pyrimidin-2-ylthio propyl) exhibit lower melting points (~97°C) due to flexible alkyl chains, whereas benzimidazole hybrids (4c) show higher thermal stability (253–255°C) from rigid aromatic stacking .

- Hybrid Cores : Thiadiazole-oxadiazole hybrids (e.g., 6d) demonstrate distinct hydrogen-bonding patterns, reflected in IR spectra (C=O ~1672–1681 cm⁻¹) .

Table 2: Bioactivity Comparison

SAR Insights :

- Anticancer Activity : Pyrimidine-thioether derivatives (4d) and benzimidazole-piperazine hybrids (5g) show promise in targeting cancer pathways, likely due to heterocyclic interactions with enzymes or DNA .

- Antifungal Activity : Benzimidazole-oxadiazole hybrids (4c) exhibit strong antifungal effects, possibly through membrane-targeting mechanisms .

- Ethoxy Group Impact : While the target compound’s bioactivity is unreported, its ethoxy group may enhance metabolic stability compared to methoxy analogs, as seen in improved pharmacokinetics of ethoxy-substituted drugs .

Biological Activity

The compound 2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-ethoxyphenyl)ethanone is a derivative of the oxadiazole family, which has gained attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 335.8 g/mol. The structure includes a 1,3,4-oxadiazole ring, which is known for its significant role in medicinal chemistry due to its ability to interact with biological targets.

Research indicates that oxadiazole derivatives exhibit a variety of mechanisms including:

- Inhibition of Enzymatic Activity : Compounds containing the oxadiazole moiety have been shown to inhibit specific enzymes involved in cancer cell proliferation.

- Modulation of Gene Expression : Certain derivatives influence gene transcription pathways by inhibiting transcription factors such as Rho/Myocardin-related transcription factor (MRTF), which plays a crucial role in cellular growth and differentiation .

Biological Activity Overview

The biological activities associated with this compound include:

-

Anticancer Activity :

- Studies have reported that oxadiazole derivatives can induce apoptosis in cancer cells by activating caspases and upregulating p53 expression .

- The compound demonstrated cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and PC3 (prostate cancer), with IC50 values indicating significant potency.

- Antimicrobial Properties :

- Anti-inflammatory Effects :

Case Studies and Research Findings

A summary of key findings from recent studies on similar oxadiazole compounds is presented below:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-ethoxyphenyl)ethanone?

- Methodology : The compound can be synthesized via alkylation of 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol with 2-bromo-1-(4-ethoxyphenyl)ethanone. Key steps include:

Reagent selection : Use glacial acetic acid and acetyl chloride as catalysts under reflux conditions (40–60 minutes).

Purification : Crude product isolation via cold-water precipitation, followed by thin-layer chromatography (TLC) with methanol:chloroform (1:9) for purity validation .

Yield optimization : Adjust stoichiometry (e.g., 1:1 molar ratio of thiol to alkylating agent) and monitor reaction progress via NMR to minimize byproducts .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Key techniques :

- ¹H NMR : Analyze aromatic protons (δ 7.99–8.01 ppm for chlorophenyl, δ 7.06–7.08 ppm for ethoxyphenyl) and ethoxy/methylene groups (δ 3.86 ppm for -OCH2CH3, δ 4.75 ppm for CH2) .

- Mass spectrometry (EI) : Confirm molecular ion peaks (e.g., m/z 282 [M+1]) and fragmentation patterns .

- Elemental analysis : Validate C, H, N, and S content (e.g., C: ~46.67%, S: ~22.89%) to confirm purity .

Q. What are the primary applications of this compound in academic research?

- Applications :

- Heterocyclic chemistry : Serves as a precursor for synthesizing thiadiazole and oxadiazole derivatives with potential biological activity .

- Material science : Functionalization of polymers via its reactive thioether and ethanone moieties .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR peaks) be resolved during characterization?

- Troubleshooting :

Deuterated solvents : Use DMSO-d6 to eliminate solvent interference in NMR .

High-field instrumentation : Employ 500 MHz NMR for enhanced resolution of overlapping signals (e.g., aromatic protons).

Comparative analysis : Cross-reference with synthesized analogs (e.g., 1-(4-methoxyphenyl)ethanone derivatives) to identify substituent-specific shifts .

Q. What mechanistic insights explain the reactivity of the thioether linkage in this compound?

- Reactivity profile :

- Nucleophilic substitution : The thiol group (-SH) in 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol reacts with α-halo ketones (e.g., 2-bromo-1-(4-ethoxyphenyl)ethanone) via an SN2 mechanism, facilitated by polar aprotic solvents (e.g., DMF) .

- Oxidative stability : The thioether (-S-) linkage is resistant to oxidation under ambient conditions but may degrade in strong acidic/oxidizing environments .

Q. How can computational chemistry aid in predicting the compound’s reactivity or supramolecular interactions?

- Methods :

- DFT calculations : Optimize geometry using Gaussian09 at the B3LYP/6-311G(d,p) level to predict electrophilic/nucleophilic sites.

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina, referencing crystallographic data from analogous structures (e.g., PDB entries for thiadiazole derivatives) .

Q. What experimental design principles apply to optimizing reaction yields (>90%) for this compound?

- Design of Experiments (DoE) :

Variable screening : Test temperature (60–100°C), solvent polarity (acetic acid vs. DMF), and catalyst loading.

Response surface methodology (RSM) : Model interactions between variables to identify optimal conditions .

Byproduct mitigation : Use TLC to track side reactions (e.g., over-alkylation) and adjust stoichiometry .

Data Analysis and Interpretation

Q. How should researchers address discrepancies in elemental analysis results (e.g., C/H/N deviations >0.3%)?

- Resolution strategies :

Recrystallization : Purify the compound using ethanol/water mixtures to remove residual solvents or impurities.

Alternative techniques : Validate via high-resolution mass spectrometry (HRMS) or combustion analysis .

Q. What environmental fate studies are relevant for this compound?

- Experimental framework :

- Photodegradation : Expose to UV light (λ = 254 nm) in aqueous solutions and monitor degradation via HPLC .

- Ecotoxicology : Assess acute toxicity using Daphnia magna bioassays, referencing protocols from Project INCHEMBIOL .

Synthesis Optimization Table

| Parameter | Optimal Range | Impact on Yield/Purity | Reference |

|---|---|---|---|

| Reaction Temperature | 70–80°C | Maximizes alkylation efficiency | |

| Solvent | Glacial acetic acid | Enhances protonation of thiol | |

| Catalyst | Acetyl chloride | Accelerates nucleophilic attack | |

| Reaction Time | 40–60 minutes | Minimizes byproduct formation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.